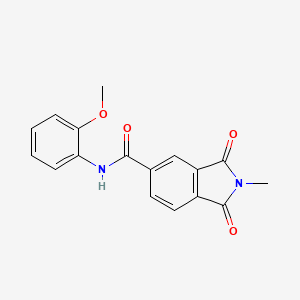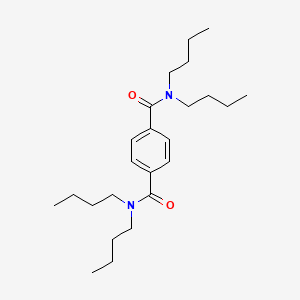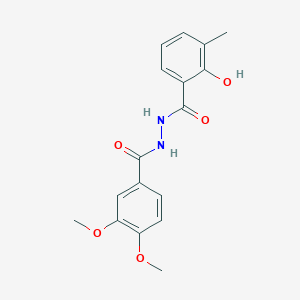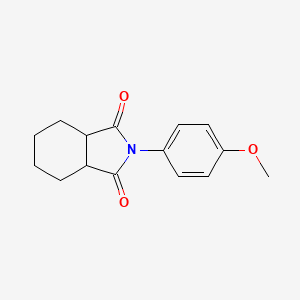
N-(2-methoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer is a major public health concern worldwide, with millions of people being diagnosed with the disease each year. Despite significant advances in cancer research, treatment options remain limited, and there is a need for new and innovative therapies. MI-2 is a small molecule inhibitor that has shown potential as a cancer therapeutic agent. In
Applications De Recherche Scientifique
MI-2 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that MI-2 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have demonstrated that MI-2 can inhibit tumor growth and improve survival rates in animal models of cancer.
Mécanisme D'action
MI-2 targets the MDM2-p53 interaction, which plays a crucial role in regulating the tumor suppressor protein p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby preventing it from functioning as a tumor suppressor. MI-2 binds to the hydrophobic pocket of MDM2, disrupting the MDM2-p53 interaction and stabilizing p53. This leads to the activation of p53-mediated signaling pathways, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MI-2 has been shown to have a range of biochemical and physiological effects. In cancer cells, MI-2 can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. MI-2 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells. In addition, MI-2 has been shown to have neuroprotective effects, reducing cell death in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MI-2 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. MI-2 has also been shown to have high selectivity for the MDM2-p53 interaction, reducing the risk of off-target effects. However, MI-2 has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, MI-2 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for MI-2 research. One area of interest is the development of MI-2 analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the use of MI-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MI-2 as a cancer therapeutic agent.
In conclusion, MI-2 is a small molecule inhibitor that has shown promise as a cancer therapeutic agent. It targets the MDM2-p53 interaction and has been shown to inhibit tumor growth and induce apoptosis in preclinical models of cancer. MI-2 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for MI-2 research, including the development of MI-2 analogs and the evaluation of MI-2 in combination with other cancer therapies.
Méthodes De Synthèse
MI-2 is synthesized using a multi-step process that involves the coupling of two key intermediates, 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 2-methoxyaniline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-16(21)11-8-7-10(9-12(11)17(19)22)15(20)18-13-5-3-4-6-14(13)23-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFLAFVZCDZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)
![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)


![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)